molecular formula C18H16N2O2S B6011022 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole

3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole

Cat. No. B6011022
M. Wt: 324.4 g/mol
InChI Key: OEQQNUKJBMMEIE-UHFFFAOYSA-N
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Description

3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole, also known as PTZ-343, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the isoxazole family, which is known for its diverse range of biological activities. PTZ-343 has been shown to exhibit potent activity against a variety of targets, including enzymes, receptors, and ion channels.

Mechanism of Action

The mechanism of action of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole is believed to involve covalent modification of the active site of cysteine proteases. The compound contains a reactive warhead that is capable of forming a covalent bond with the active site cysteine residue of the enzyme. This covalent bond leads to irreversible inhibition of the enzyme, effectively shutting down its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole are largely dependent on the specific target being inhibited. Inhibition of cysteine proteases has been shown to have a variety of effects on cellular processes, including regulation of apoptosis, autophagy, and inflammation. In addition, 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may have potential as a cancer therapeutic.

Advantages and Limitations for Lab Experiments

One of the primary advantages of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool compound is its high potency and selectivity for cysteine proteases. This allows researchers to investigate the specific role of these enzymes in biological systems with a high degree of precision. However, the irreversible nature of the inhibition can also be a limitation, as it may result in off-target effects or interfere with the ability to study the enzyme over longer periods of time.

Future Directions

There are a number of potential future directions for research involving 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole. One area of interest is in the development of new cysteine protease inhibitors with improved potency and selectivity. In addition, the anti-tumor activity of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole suggests that it may have potential as a cancer therapeutic, and further research in this area is warranted. Finally, the use of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole as a tool compound to investigate the role of cysteine proteases in various disease states, such as neurodegenerative disorders and autoimmune diseases, is an area of active research.

Synthesis Methods

The synthesis of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole involves a multi-step process that begins with the reaction of 2-thiophenecarboxaldehyde with pyrrolidine to form a Schiff base intermediate. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product. The synthesis of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been optimized to yield high purity and high yield, making it an attractive target for large-scale production.

Scientific Research Applications

3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been used extensively in scientific research as a tool compound to investigate the role of various targets in biological systems. One of the primary applications of 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole is in the study of enzymes, particularly cysteine proteases. 3-phenyl-5-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole has been shown to inhibit a number of cysteine proteases, including cathepsin B, L, and S, which are involved in a variety of physiological processes.

properties

IUPAC Name

(3-phenyl-1,2-oxazol-5-yl)-(2-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c21-18(20-10-4-8-15(20)17-9-5-11-23-17)16-12-14(19-22-16)13-6-2-1-3-7-13/h1-3,5-7,9,11-12,15H,4,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQQNUKJBMMEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC(=NO2)C3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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